molecular formula C6H5N3S2 B13664740 6-(Methylthio)thiazolo[5,4-C]pyridazine

6-(Methylthio)thiazolo[5,4-C]pyridazine

Cat. No.: B13664740
M. Wt: 183.3 g/mol
InChI Key: PNRHIHBNBYPHBN-UHFFFAOYSA-N
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Description

6-(Methylthio)thiazolo[5,4-C]pyridazine is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring with a methylthio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)thiazolo[5,4-C]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridazine derivative in the presence of a methylthiolating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)thiazolo[5,4-C]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or pyridazine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridazine rings .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 6-(Methylthio)thiazolo[5,4-C]pyridazine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of topoisomerase I, interfering with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole ring.

    Thiazolo[5,4-d]pyrimidines: Another class of fused heterocycles with a thiazole ring, but fused to a pyrimidine ring instead of a pyridazine ring.

Uniqueness

6-(Methylthio)thiazolo[5,4-C]pyridazine is unique due to the specific positioning of the methylthio group and the fusion of the thiazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H5N3S2

Molecular Weight

183.3 g/mol

IUPAC Name

6-methylsulfanyl-[1,3]thiazolo[5,4-c]pyridazine

InChI

InChI=1S/C6H5N3S2/c1-10-6-8-4-2-3-7-9-5(4)11-6/h2-3H,1H3

InChI Key

PNRHIHBNBYPHBN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)N=NC=C2

Origin of Product

United States

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